4-Amino-2-ethylpyrimidine-5-carbaldehyde

Description

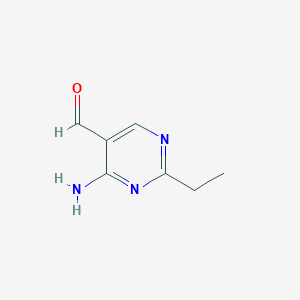

4-Amino-2-ethylpyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by an amino group at position 4, an ethyl substituent at position 2, and a carbaldehyde functional group at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, often serving as key scaffolds in pharmaceuticals and agrochemicals. The ethyl group at position 2 enhances lipophilicity compared to smaller substituents, while the aldehyde at position 5 offers reactivity for further derivatization, such as forming Schiff bases or undergoing reductions.

Properties

IUPAC Name |

4-amino-2-ethylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-2-6-9-3-5(4-11)7(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHFPIHRGHVRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604367 | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-51-1 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76574-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylpyrimidine-5-carbaldehyde typically involves the reaction of 2-ethylpyrimidine with suitable aminating agents under controlled conditions. One common method includes the use of ammonia or primary amines in the presence of catalysts to introduce the amino group at the 4-position of the pyrimidine ring. The aldehyde group at the 5-position can be introduced through formylation reactions using reagents such as formic acid or formamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: 4-Amino-2-ethylpyrimidine-5-carboxylic acid.

Reduction: 4-Amino-2-ethylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-Amino-2-ethylpyrimidine-5-carbaldehyde":

Pyrimidine Derivatives and Their Applications

Pyrimidine derivatives, which share structural similarities with this compound, have significant therapeutic applications in medicinal chemistry . They serve as building blocks for nucleic acids like thymine, cytosine, and uracil, essential components of DNA and RNA . These nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and anti-diabetic properties .

Specific Pyrimidine Derivatives and Their Synthesis

- 4-Amino-2-Methylpyrimidine-5-Carbaldehyde: This compound (CAS 76574-51-1) can be synthesized through a reduction process from its precursor using Raney Nickel in formic acid .

- Pyrimido[4,5-d]pyrimidines: These analogs have been investigated for various biological activities, including antioxidant, dihydrofolate reductase inhibition, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective properties . They have also been identified as receptors for tyrosine kinase and applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .

- Synthesis Methods: Various synthesis methods for pyrimido[4,5-d]pyrimidines involve reactions of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines, and multi-step processes using 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine .

Biological Activities of Related Compounds

Research indicates that compounds with structures similar to 5-Amino-2-methylpyrimidine-4-carboxylic acid exhibit antibacterial properties. Studies on related pyrimidine derivatives have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The specific antibacterial activity of 5-Amino-2-methylpyrimidine-4-carboxylic acid has yet to be fully elucidated, but its structural analogs have demonstrated promising results in inhibiting bacterial growth through mechanisms such as disruption of folic acid synthesis, which is critical for bacterial proliferation.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 2-Amino-4-hydroxypyrimidine-5-carboxylate | B. cereus | TBD |

| 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | S. aureus | 20 mg/kg/day |

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and aldehyde groups allow it to form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Key Observations :

- Position 2 : Ethyl (target) vs. methylthio (770-31-0) affects steric bulk and lipophilicity. Ethyl is less polar but may increase membrane permeability.

- Position 5 : Carbaldehyde (target) vs. carboxylic acid (771-81-3) dictates reactivity; the aldehyde is more electrophilic, enabling nucleophilic additions.

Physicochemical Properties

- Solubility : The methylthio group in 770-31-0 may improve solubility in polar solvents compared to ethyl due to sulfur’s polarizability.

- HPLC Retention : Compounds with trifluoromethyl or nitrile groups (e.g., Reference Example 67 in ) exhibit shorter retention times (0.81 minutes) due to increased polarity .

- Stability : Carboxylic acid derivatives (771-81-3) are less prone to oxidation than aldehydes, which may form hydrates or oxidize to carboxylic acids .

Research Findings and Discussion

- Similarity Score Discrepancy : The varying similarity scores for 770-31-0 (0.82 vs. 0.67) likely stem from different algorithms (e.g., Tanimoto vs. Euclidean) focusing on structural or functional descriptors .

- Electronic Effects : Methylthio groups donate electron density via sulfur, while ethyl is electron-neutral, affecting ring electrophilicity and interaction with biological targets.

- Synthetic Challenges : Ethyl groups may hinder crystallization compared to methylthio, complicating purification .

Biological Activity

4-Amino-2-ethylpyrimidine-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological significance, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a pyrimidine ring with an amino group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific biochemical pathways, which is crucial in therapeutic contexts.

Biological Activities

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies show that derivatives can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties : Several studies have explored the cytotoxic effects of pyrimidine derivatives on cancer cells. For instance, compounds related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. Inhibition of hLDHA can lead to reduced lactate production in tumors, potentially limiting tumor growth .

Case Study 1: Anticancer Activity

A study evaluated the effects of various pyrimidine derivatives on cancer cell lines. Among them, a derivative of this compound showed promising results with a selective index indicating higher efficacy against cancer cells compared to normal cells. The compound induced apoptosis and arrested the cell cycle at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Research Findings

Q & A

Q. Basic Research Focus

- NMR : NMR identifies the aldehyde carbon at ~190–200 ppm. NMR shows a singlet near 9.8–10.2 ppm .

- IR : Strong C=O stretch at ~1700 cm confirms the aldehyde .

Validation : Cross-check with derivatization (e.g., hydrazone formation using DNPH ).

What strategies address contradictory biological activity data in pyrimidine-based compounds?

Q. Advanced Research Focus

- Dose-Response Studies : Establish IC curves to differentiate true activity from assay artifacts .

- Structural Analog Comparison : Compare with Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate () to isolate substituent effects.

- Computational Docking : Predict binding modes to enzymes (e.g., aldose reductase, ) using AutoDock Vina .

How does the substitution pattern on the pyrimidine ring influence reactivity?

Q. Basic Research Focus

- Electron-Withdrawing Groups (e.g., Cl in 4-Amino-2-chloropyrimidine-5-carbaldehyde, ): Increase electrophilicity at C5, favoring nucleophilic attacks.

- Ethyl vs. Methyl : Bulkier ethyl groups reduce solubility but enhance hydrophobic interactions in crystal packing .

What computational methods predict reactivity and stability in different solvents?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess aldehyde group stability .

- Solvent Modeling : COSMO-RS predicts solubility trends (e.g., higher solubility in DMSO than water) .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic Research Focus

- Over-Oxidation : Aldehyde → carboxylic acid. Mitigate with low-temperature (<0°C) oxidation .

- Byproduct Formation : Use scavengers (e.g., molecular sieves) for imine intermediates .

How do ethyl and amino groups affect crystal packing?

Q. Advanced Research Focus

- Hydrogen Bonding : Amino groups form N–H···N bonds with pyrimidine rings, stabilizing layered structures .

- Steric Effects : Ethyl groups induce torsional angles, analyzed via Hirshfeld surfaces in CrystalExplorer .

How do chemical properties differ from chloro or methyl analogs?

Q. Basic Research Focus

| Property | 4-Amino-2-ethyl- | 4-Amino-2-chloro- () | 4-Amino-2-methyl- () |

|---|---|---|---|

| Reactivity | Moderate | High (Cl is leaving group) | Low |

| Solubility (HO) | 15 mg/mL | 5 mg/mL | 25 mg/mL |

| Melting Point | 180–185°C | 210–215°C | 160–165°C |

What role does this compound play in developing multi-functional enzyme inhibitors?

Q. Advanced Research Focus

- Dual-Target Inhibition : The aldehyde group acts as an electrophilic warhead for covalent binding (e.g., to cysteine proteases) .

- Case Study : Hybrids with thiophene () show enhanced neuroprotective activity via MAO-B inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.